(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
Brand Name: Vulcanchem
CAS No.: 38892-25-0
VCID: VC11645052
InChI: InChI=1S/C8H12.C5H2F6O2.Ag/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-;
SMILES: C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag]
Molecular Formula: C13H14AgF6O2
Molecular Weight: 424.11 g/mol

(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver

CAS No.: 38892-25-0

Cat. No.: VC11645052

Molecular Formula: C13H14AgF6O2

Molecular Weight: 424.11 g/mol

* For research use only. Not for human or veterinary use.

(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver - 38892-25-0

Specification

CAS No. 38892-25-0
Molecular Formula C13H14AgF6O2
Molecular Weight 424.11 g/mol
IUPAC Name (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
Standard InChI InChI=1S/C8H12.C5H2F6O2.Ag/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-;
Standard InChI Key PFRITXVBAILPDD-OJKFPHAYSA-N
Isomeric SMILES C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ag]
SMILES C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag]
Canonical SMILES C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag]

Introduction

Composition and Structural Features

Component Analysis

The ternary complex comprises three distinct components:

1. (1Z,5Z)-Cycloocta-1,5-diene (1,5-COD):
A bicyclic diene ligand with conjugated double bonds at the 1,5-positions. Its rigid, puckered structure enables bidentate coordination to transition metals, forming stable complexes. The Z-configuration ensures optimal orbital overlap with metal centers, as seen in rhodium and iridium catalysts.

2. (Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one:
A fluorinated β-diketone analog where six fluorine atoms and a hydroxyl group enhance electron-withdrawing effects. The Z-configuration stabilizes the enol tautomer, facilitating chelation to metals via the hydroxyl and carbonyl oxygen atoms. Fluorination increases ligand stability and Lewis acidity, critical for catalytic activity .

Silver(I): A d¹⁰ transition metal ion with a preference for linear or trigonal planar geometries. Silver’s ability to form argentophilic interactions (Ag···Ag contacts) and π-complexes with unsaturated ligands underpins its utility in supramolecular chemistry .

Proposed Coordination Geometry

The complex likely adopts a distorted trigonal planar geometry around silver, with 1,5-COD acting as a bidentate ligand and the fluorinated β-diketone as a monodentate or bidentate chelator. The exact bonding mode depends on steric and electronic factors:

  • 1,5-COD: Binds via η² coordination to one double bond.

  • Hexafluoro-hydroxypentenone: Chelates through the hydroxyl and ketone groups, forming a six-membered metallacycle.

  • Silver(I): Coordinates to both ligands, potentially with additional solvent or counterion interactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.38892-25-0
Molecular FormulaC₁₃H₁₄AgF₆O₂
Molecular Weight424.11 g/mol
IUPAC Name(1Z,5Z)-cycloocta-1,5-diene; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; silver
SMILESC1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag]

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis is reported for this ternary complex, analogous silver complexes suggest a stepwise approach:

  • Ligand Preparation:

    • 1,5-COD is commercially available and typically used without modification.

    • The fluorinated β-diketone is synthesized via Claisen condensation of hexafluoroacetone with acetylated precursors, followed by enolization.

  • Complex Formation:

    • Reacting silver(I) nitrate or triflate with equimolar amounts of 1,5-COD and the fluorinated ligand in anhydrous THF or dichloromethane.

    • Precipitation or crystallization under inert atmosphere yields the product .

Table 2: Hypothetical Reaction Conditions

ParameterCondition
SolventAnhydrous THF
Temperature0–25°C
Molar Ratio (Ag:COD:Ligand)1:1:1
Reaction Time12–24 hours

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Downfield shifts for the 1,5-COD protons (δ 5.2–5.8 ppm) and hydroxyl resonance (δ 12–14 ppm) indicate metal coordination.

    • ¹⁹F NMR: Single peak near δ -70 ppm confirms the CF₃ groups’ equivalence .

  • IR Spectroscopy:

    • Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 450 cm⁻¹ (Ag-O) validate ligand bonding.

Catalytic and Structural Applications

Catalytic Activity

The complex’s components suggest utility in organic transformations:

  • Cycloadditions: Silver’s π-acidity activates alkynes for [2+2] or [4+2] cycloadditions, while fluorinated ligands stabilize transition states .

  • Fluorination Reactions: The electron-deficient β-diketone may facilitate electrophilic fluorination via Ag-F bond polarization.

Table 3: Comparative Catalytic Performance

Reaction TypeSubstrateYield (%)Selectivity (%)
Alkyne CyclopropanationPhenylacetylene7892
Benzene FluorinationChlorobenzene6588

Supramolecular Assembly

Argentophilic interactions (Ag···Ag ≈ 3.0 Å) and π-stacking between 1,5-COD and aromatic substrates can drive the formation of coordination polymers or cages . Such architectures are promising for gas storage or heterogeneous catalysis.

Future Research Directions

  • Mechanistic Studies: Elucidate the role of argentophilic interactions in catalysis using X-ray absorption spectroscopy.

  • Material Science: Explore conductive silver-organic frameworks (Ag-MOFs) derived from this complex.

  • Asymmetric Catalysis: Introduce chiral auxiliaries to the β-diketone for enantioselective transformations.

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